Physicochemical Property Comparison: Target Compound vs. 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
The target imidazole-substituted compound exhibits a lower calculated LogP (XLogP3-AA = 4.1) compared to its 7-chloro analog (XLogP3-AA = 5.0, computed via PubChem) and a smaller TPSA (48 vs. 31 Ų). The imidazole nitrogen provides a hydrogen-bond acceptor site absent in the chloro analog, which may translate to improved aqueous solubility and reduced phospholipidosis risk. However, no experimental head-to-head solubility or permeability data are publicly available for these specific compounds. [1]
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine: 5.0 (PubChem computed) |
| Quantified Difference | ΔLogP = -0.9 (more hydrophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
A nearly one-log-unit lower LogP can significantly impact aqueous solubility and oral absorption potential, making the imidazole derivative a more tractable lead for oral drug development programs.
- [1] PubChem Compound Summary for CID 4911811; 7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine entry (PubChem CID search via scaffold). National Center for Biotechnology Information (2025). View Source
